molecular formula C20H18N4OS B11523778 1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone

1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone

Cat. No.: B11523778
M. Wt: 362.4 g/mol
InChI Key: AZRMAYOATOZPPU-UHFFFAOYSA-N
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Description

1-Phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core and a phenyl group, contributes to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

1-phenyl-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C20H18N4OS/c1-2-12-24-16-11-7-6-10-15(16)18-19(24)21-20(23-22-18)26-13-17(25)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

AZRMAYOATOZPPU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an appropriate aldehyde or ketone.

    Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a suitable alkylating agent.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a condensation reaction involving an appropriate ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

1-Phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one involves its interaction with molecular targets such as iron ions. The compound can chelate iron ions, leading to the inhibition of iron-dependent cellular processes. This can result in the induction of apoptosis in cancer cells through the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)ethan-1-one is unique due to its specific combination of functional groups and its ability to chelate iron ions selectively. This selective chelation differentiates it from other iron chelators and contributes to its potential as a therapeutic agent .

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